molecular formula C12H10N2 B14000053 Benzenamine, N-(4-pyridinylmethylene)- CAS No. 27768-46-3

Benzenamine, N-(4-pyridinylmethylene)-

Cat. No.: B14000053
CAS No.: 27768-46-3
M. Wt: 182.22 g/mol
InChI Key: DDHVJFYBTGEOJS-UHFFFAOYSA-N
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Description

Benzenamine, N-(4-pyridinylmethylene)-, identified by CAS Registry Number 27768-46-3, is an organic compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol. This Schiff base compound, structurally characterized by an imine functional group linking a benzene ring and a pyridine ring, serves as a valuable building block in chemical synthesis and materials science research. Its structure allows it to act as a versatile ligand in coordination chemistry, forming complexes with various metal ions that function as catalysts for organic transformations; for instance, structurally similar N-(2-pyridinylmethylene)-benzenamine ligands are utilized in synthesizing nickel(II) complexes that demonstrate high catalytic activity in the hydrogenation of nitro compounds for amine synthesis . The compound's mechanism of action in research applications often involves its ability to coordinate to metal centers through its nitrogen atoms, thereby modifying the electronic and steric properties of the resulting catalyst. Furthermore, such aromatic imine ligands are stable and readily accessible, making them fundamental in constructing metal-organic frameworks (MOFs) and other functional materials, where they can act as functionalized linkers to tune the material's host-guest chemistry and application potential . The primary research applications for Benzenamine, N-(4-pyridinylmethylene)- include its role as a chemical intermediate in the development of more complex organic molecules, its investigation in pharmaceutical research for potential biological activity, and its use in the production of specialty chemicals. This product is intended for research and development purposes only and is not designed for human therapeutic use, veterinary use, or personal application.

Properties

IUPAC Name

N-phenyl-1-pyridin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHVJFYBTGEOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950453
Record name N-Phenyl-1-(pyridin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27768-46-3
Record name N-Phenyl-1-(pyridin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route: Schiff Base Formation

The primary and most straightforward method to prepare Benzenamine, N-(4-pyridinylmethylene)- is through the condensation reaction (Schiff base formation) between aniline (Benzenamine) and 4-pyridinecarboxaldehyde. This reaction involves the nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the imine bond (-C=N-).

Reaction Scheme:

$$
\text{C}6\text{H}5\text{NH}2 + \text{C}5\text{H}4\text{N-CHO} \rightarrow \text{C}6\text{H}5\text{N=CH-C}5\text{H}4\text{N} + \text{H}2\text{O}
$$

The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate water removal and drive the equilibrium toward imine formation.

Detailed Process Parameters

  • Solvent: Water-miscible solvents like methanol, ethanol, or isopropanol are preferred for efficient mixing and reaction kinetics.
  • Temperature: Generally performed at room temperature to 60°C for several hours to ensure complete conversion.
  • Catalysts: Acid catalysts (e.g., trace amounts of acetic acid) can be used to accelerate the condensation.
  • Water Removal: Continuous removal of water by azeotropic distillation or use of molecular sieves enhances yield and purity.

Alternative Method: One-Pot Reductive Amination (Hydrogenation of Imine)

A related approach involves a two-step process where the imine intermediate is formed and subsequently hydrogenated to yield the corresponding secondary amine. Although this method is more commonly applied to N-benzylamine derivatives, it is relevant for structurally similar compounds.

  • Step 1: Iminization – Reaction of benzaldehyde derivatives with primary amines to form imines in a water-miscible solvent without removing water.
  • Step 2: Hydrogenation – Catalytic hydrogenation of the imine using palladium on activated carbon or Raney nickel catalysts under hydrogen atmosphere to reduce the imine to the amine.

This process is described in patent US6476268B1 and CN101921200A for related compounds and can be adapted for Benzenamine, N-(4-pyridinylmethylene)- with appropriate modifications.

Comparative Table of Preparation Methods

Preparation Method Reactants Conditions Catalyst Advantages Disadvantages
Schiff Base Condensation Aniline + 4-pyridinecarboxaldehyde Room temp to 60°C, solvent reflux Acid catalyst (optional) Simple, high yield, low cost Equilibrium reaction, water removal needed
One-Pot Reductive Amination Aniline + 4-pyridinecarboxaldehyde + H₂ Hydrogenation at mild temp & pressure Pd/C or Raney Ni High purity amine, scalable Requires hydrogenation setup, catalyst cost

Summary Table of Key Data

Parameter Schiff Base Condensation Reductive Amination
Typical Solvent Methanol, Ethanol Methanol, Ethanol
Temperature Range 25–60°C 25–50°C
Reaction Time 2–6 hours 4–12 hours
Catalyst Acid catalyst (optional) Pd/C or Raney Ni
Yield 70–95% 80–98%
Purity High (after recrystallization) Very high (catalytic hydrogenation)
Scalability High High
Industrial Feasibility Established Established

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-(4-pyridinylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the reagent used.

Scientific Research Applications

"Benzenamine, N-(4-pyridinylmethylene)-", also known as N-(4-pyridinylmethylene)benzenamine, is a Schiff base compound with the molecular formula C12H10N2C_{12}H_{10}N_2 . Schiff bases are formed through the reaction of aromatic aldehydes with primary amines, resulting in an imine C=NC=N bond . These compounds have garnered significant attention due to their diverse applications in various scientific fields .

Synthesis and Properties

Ferrocenyl-N-(pyridinylmethylene)anilines, a class of Schiff bases, can be synthesized by reacting 3- or 4-ferrocenylaniline with 2-, 3-, or 4-pyridinecarboxaldehyde . A mechanochemistry technique, which involves grinding the reactants, can yield products in a short time . Traditional synthesis often involves reflux in solution, but mechanochemistry offers a faster and greener alternative . The resulting Schiff bases can be reduced to their corresponding amines using NaBH4NaBH_4 over a solid neutral Al2O3Al_2O_3 support via mechanochemistry .

Applications

Ferrocenylpyridine and ferrocene-derived Schiff bases have great potential in antimicrobial, nonlinear optics, electrochemistry, and coordination chemistry .

  • Antimicrobial Activity: Ferrocenyl-N-(pyridinylmethylene)anilines have been investigated for antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, Gram-positive bacteria such as Staphylococcus aureus, and fungal species such as Candida albicans .
  • Non-linear Optics: These compounds are considered for applications in non-linear optics .
  • Electrochemistry: Electrochemical studies reveal that the redox behavior of the iron center is influenced by the position of the imine or amine groups .
  • Coordination Chemistry: Schiff bases can coordinate with a variety of metal centers to yield novel bimetallic complexes with fascinating architectures, organometallic polymers, and conducting polymers .
  • Cosmetics: Polymers, including those with chemo-sensitive properties, are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and antimicrobials . They can also prepare nanoparticles for delivering fragrances and active nutrients .

Case Studies and Research Findings

  • Antimicrobial Studies: Research has explored the antimicrobial properties of ferrocenyl-N-(pyridinylmethylene)anilines against several bacterial and fungal species . These studies provide a foundation for developing new antimicrobial agents.
  • Electrochemical Sensors: Schiff bases are used in electrochemical sensors .
  • Homogenous Catalysis: Applications in homogenous catalysis have been explored .
  • Material Science: Schiff bases are used as liquid crystals and non-linear optical materials .

Data Table

PropertyDescription
Chemical FormulaC12H10N2C_{12}H_{10}N_2
SynonymsN-(4-Pyridinylmethylene)benzenamine
SynthesisReaction of aromatic aldehydes with primary amines ; mechanochemistry technique using grinding
ApplicationsAntimicrobials , non-linear optics , electrochemistry , coordination chemistry , cosmetics
Antimicrobial TargetEscherichia coli, Staphylococcus aureus, Salmonella typhimurium, Candida albicans
Related CompoundsFerrocenyl-N-(pyridinylmethylene)anilines , N-benzylideneanilines
Cosmetic UseFilm formers, fixatives, rheology modifiers, emulsifiers, antimicrobials, delivery of fragrances and active nutrients
Spectroscopic PropertiesExhibits solvatochromism, with blue shift in non-polar solvents for Schiff bases and red shift for amines

Mechanism of Action

The mechanism of action of Benzenamine, N-(4-pyridinylmethylene)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of the pyridine ring allows it to participate in π-π stacking interactions and hydrogen bonding, which can affect its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Benzenamine, N-(4-pyridinylmethylene)-, along with their substituents, synthesis methods, and properties:

Compound Name Substituents/R-Groups Key Properties/Data Applications/Findings Reference ID
Benzenamine, 3-methoxy-N-(4-pyridinylmethylene) - 3-methoxy group on aniline ring Molecular formula: C₁₃H₁₃N₃O; Potential for enhanced solubility due to methoxy group. Not explicitly stated, but methoxy groups often improve bioavailability in drug design.
Benzenamine,3,4-dimethoxy-N-(4-pyridinylmethylene)-, hydrochloride - 3,4-dimethoxy groups on aniline Molecular formula: C₁₄H₁₅ClN₂O₂; Charged species due to hydrochloride salt. Likely used in coordination chemistry or as intermediates in pharmaceutical synthesis.
Benzenamine, 4-(2-phenyldiazenyl)-N-(4-pyridinylmethylene) - 4-phenyldiazenyl group on aniline Molecular formula: C₁₈H₁₄N₄; Extended conjugation from diazenyl group enhances electronic delocalization. Potential use in optoelectronic materials (e.g., OLEDs) due to π-conjugated systems.
N-((1H-Benzo[d]imidazol-1-yl)(phenyl)methylene)benzenamine - Benzimidazole-phenylene hybrid Thermodynamic descriptors (log P = 3.84, molar refractivity = 85.23) critical for antifungal activity. QSAR studies highlight its antifungal potential; substituents influence bioactivity via lipophilicity and steric effects.
N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine - 4-nitro and 4-methoxy groups ΔfusH = 24.56 kJ/mol (NIST data); Strong electron-withdrawing (NO₂) and donating (OCH₃) groups. Used in studies of charge-transfer complexes; nitro groups enhance thermal stability.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -NO₂): Compounds like N-(4-nitrophenyl)methylene derivatives exhibit increased thermal stability (ΔfusH = 24.56 kJ/mol) and polarity, making them suitable for charge-transfer applications .
  • Electron-Donating Groups (e.g., -OCH₃) : Methoxy-substituted analogs show improved solubility in polar solvents and altered electronic spectra due to resonance effects .
  • Extended Conjugation (e.g., diazenyl groups) : The 4-(2-phenyldiazenyl) variant demonstrates enhanced π-conjugation, relevant for organic light-emitting diodes (OLEDs) .

Biological Activity

Benzenamine, N-(4-pyridinylmethylene)-, also known as 4-pyridinylmethyl aniline, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula C12H10N2C_{12}H_{10}N_2 and features a benzene ring connected to an amine group and a pyridinylmethylene substituent. The presence of the pyridine moiety is crucial as it enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of benzenamine derivatives, particularly those containing pyridine groups. Research indicates that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzenamine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzenamine, N-(4-pyridinylmethylene)-Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Salmonella typhimurium25 µg/mL

These results suggest that benzenamine derivatives can serve as potential candidates for developing new antimicrobial agents.

The biological activity of benzenamine, N-(4-pyridinylmethylene)- is largely attributed to its ability to interact with microbial enzymes and cellular structures. The pyridine ring facilitates coordination with metal ions, which may enhance its antimicrobial efficacy. Additionally, the compound's lipophilicity, influenced by its halogen substituents (if present), can affect cellular permeability and bioavailability.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various benzenamine derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with a pyridine moiety exhibited enhanced activity compared to their non-pyridyl counterparts. This study highlighted the importance of structural modifications in optimizing biological activity .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of benzenamine derivatives to bacterial targets. These studies provide insights into how structural variations influence biological interactions, aiding in the design of more effective antimicrobial agents .
  • Toxicological Assessment : Safety evaluations have shown that while some derivatives exhibit potent antimicrobial activity, they also require thorough toxicity assessments to ensure their suitability for therapeutic applications .

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